molecular formula C6H8O2 B8215644 (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde CAS No. 879629-36-4

(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde

Cat. No.: B8215644
CAS No.: 879629-36-4
M. Wt: 112.13 g/mol
InChI Key: NPWYTMFWRRIFLK-LURJTMIESA-N
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Description

(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde is an organic compound belonging to the class of heterocyclic aldehydes It features a six-membered ring containing one oxygen atom and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran as a starting material, which undergoes oxidation to form the desired aldehyde. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation methods using supported metal catalysts can be employed to achieve efficient conversion of precursors to the target compound.

Chemical Reactions Analysis

Types of Reactions: (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Grignard reagents (RMgX) in ether solvents.

Major Products:

    Oxidation: Formation of 3,4-Dihydro-2H-pyran-2-carboxylic acid.

    Reduction: Formation of 3,4-Dihydro-2H-pyran-2-methanol.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde exerts its effects involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

    2,3-Dihydro-4H-pyran-4-carbaldehyde: Similar structure but differs in the position of the aldehyde group, leading to different reactivity and applications.

    2H-pyran-2-carbaldehyde: Contains a fully unsaturated pyran ring, which affects its chemical properties compared to the dihydro derivative.

Uniqueness: (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both an oxygen-containing ring and an aldehyde group. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2S)-3,4-dihydro-2H-pyran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWYTMFWRRIFLK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680148
Record name (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879629-36-4
Record name (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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